Benzo[b]thiophene-2,3-dione, 2-oxime

Physicochemical Properties Synthetic Chemistry Material Science

Sourcing a regiochemically defined 2-oxime benzothiophene scaffold often requires long lead times. This compound provides immediate access to a crucial building block for medicinal chemistry programs. - Direct precursor for dioxo-benzo[b]thiophene YAP-TEAD inhibitors with confirmed cellular activity (GI50 = 3.2 µM). - Enables 2-position functionalization for SAR exploration, unlike the 3-oxime isomer or parent dione. - Facilitates synthesis of fused spiroheterocycles via cycloaddition and condensation strategies.

Molecular Formula C8H5NO2S
Molecular Weight 179.20 g/mol
CAS No. 53599-13-6
Cat. No. B13947187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-2,3-dione, 2-oxime
CAS53599-13-6
Molecular FormulaC8H5NO2S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)N=O)O
InChIInChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(7)9-11/h1-4,10H
InChIKeyNVLLZXTXXAEDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Benzo[b]thiophene-2,3-dione, 2-oxime


Benzo[b]thiophene-2,3-dione, 2-oxime (CAS: 53599-13-6), systematically named 2,3-dihydro-2-hydroxyiminobenzo[b]thiophen-3-one, is a heterocyclic compound featuring a benzothiophene core with a distinctive 2-oxime substituent. With the molecular formula C8H5NO2S and a molecular weight of 179.20 g/mol, this compound is recognized primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The presence of the oxime functional group confers unique reactivity profiles that distinguish it from its parent dione and other in-class analogs, enabling specific transformations such as the synthesis of fused heterocycles and spiro compounds [1]. While not an approved drug itself, it serves as a crucial precursor for developing bioactive molecules, particularly those targeting cancer and microbial infections, and is of interest to researchers focused on constructing benzothiophene-based scaffolds for drug discovery .

Workflow YAP-TEAD pathway inhibitor construction
Selection 2-oxime handle for condensation and cyclization
Use Context Regioselective benzothiophene scaffold synthesis

Unique Advantages of the 2-Oxime Derivative


The unique reactivity and application profile of Benzo[b]thiophene-2,3-dione, 2-oxime stems from the presence of the 2-oxime group, which dramatically alters its chemical behavior compared to its parent dione (CAS 493-57-2), its 3-oxime isomer (CAS 29775-78-8), or other benzothiophene derivatives. The oxime functionality introduces a nucleophilic nitrogen and enables specific condensation and cyclization reactions that are not possible with the simple dione, which primarily undergoes electrophilic and nucleophilic attacks at the carbonyl carbons [1]. For instance, the 2-oxime is a key intermediate in the synthesis of dioxo-benzo[b]thiophene-based YAP-TEAD interaction inhibitors, a class of compounds showing promise in breast cancer therapy, where the oxime ester or amide derivatives are critical for activity [2]. Substituting a generic benzothiophene-2,3-dione would preclude this synthetic pathway and result in a loss of the targeted biological activity. Therefore, for research and development involving specific heterocyclic scaffolds or targeted inhibitor synthesis, this compound is not interchangeable with its structural analogs.

Parent dione (CAS 493-57-2) Lacks the 2-oxime handle; cannot directly form YAP-TEAD inhibitor precursors
3-Oxime isomer (CAS 29775-78-8) Regiochemical outcome differs; may lead to structural misassignment
Generic benzothiophene-2,3-dione Absence of 2-oxime alters synthetic pathway and biological target engagement

Comparative Evidence vs. Key Comparators


Boiling Point and Density vs. Parent Dione

The introduction of the 2-oxime group to the benzo[b]thiophene-2,3-dione scaffold results in distinct physicochemical properties compared to the parent dione, which can influence handling, purification, and formulation in synthetic workflows. The 2-oxime derivative exhibits a significantly higher boiling point and density, which are critical parameters for distillation and solvent selection.

Physicochemical shift
Cross-study comparable
BP: 407.6°C vs 247.0°C; Density: 1.51 vs 1.363 g/cm³
Higher thermal stability and density may require adjusted handling protocols
Calculated values; verify experimentally for specific workflows
Physicochemical Properties Synthetic Chemistry Material Science

Synthetic Utility: YAP-TEAD Inhibitor Precursor

Benzo[b]thiophene-2,3-dione, 2-oxime is a key intermediate for synthesizing oxime ester and amide derivatives that act as potent YAP-TEAD interaction inhibitors. In a recent study, oxime ester derivative 10a-s and amide derivative 11q, derived from a benzothiophene oxime scaffold, demonstrated IC50 values of 12.7 µM for TEAD-YAP reporter inhibition and GI50 of 3.2 µM for breast cancer cell growth inhibition. The parent dione (493-57-2) lacks this oxime handle and cannot be directly converted into these bioactive derivatives without additional synthetic steps that would compromise efficiency and yield. [1]

Synthetic utility
Head-to-head
Derivative 11q IC50: 12.7 µM (TEAD-YAP); GI50: 3.2 µM (cancer cell growth)
Enables synthesis of reported TEAD-YAP interaction inhibitors
Parent dione cannot yield this inhibitor class directly
Medicinal Chemistry Cancer Research Synthetic Methodology

Regioselectivity: 2-Oxime vs. 3-Oxime Isomer

The position of the oxime group (2-oxime vs. 3-oxime) dictates the compound's reactivity and the regioisomeric products formed in subsequent reactions. The 2-oxime (53599-13-6) is specifically synthesized via nitrosation of 3-piperidinobenzo[b]thiophen and serves as a precursor to 3-hydroxy-2-nitrosobenzo[b]thiophen [1]. In contrast, the 3-oxime isomer (29775-78-8) would lead to different regioisomers in cycloaddition or condensation reactions, which is critical when aiming for a specific heterocyclic scaffold. While direct comparative reaction yields are not available, the synthetic literature confirms that these isomers are not interchangeable in the construction of specific molecular architectures [2].

Regioselectivity control
Class-level inference
2-oxime directs 2-substitution; 3-oxime leads to different regioisomers
Isomer selection critical for avoiding structural misassignment
Data to verify; class-level inference from synthetic literature
Organic Synthesis Reaction Selectivity Heterocyclic Chemistry

Key Applications in Research and Industry


YAP-TEAD Inhibitor Synthesis

This compound is an essential starting material for the synthesis of dioxo-benzo[b]thiophene derivatives, such as 11q, which have demonstrated potent inhibition of the TEAD-YAP protein-protein interaction. Researchers in cancer biology and medicinal chemistry can use this building block to generate novel leads for treating YAP/TAZ-overexpressing solid tumors, including breast cancer. The 2-oxime handle enables the formation of oxime ester and amide derivatives with confirmed cellular activity (GI50 = 3.2 µM) [1].

Spiroheterocycle and Fused Ring Construction

The unique reactivity of the 2-oxime group facilitates cycloaddition and condensation reactions that are central to the synthesis of complex spiroheterocycles. This is supported by literature describing its role as an intermediate in the preparation of fused spiro compounds via photocycloaddition and nucleophilic cyclization strategies [2]. Academic synthetic chemistry groups and contract research organizations (CROs) focused on library synthesis will find it valuable for generating diverse heterocyclic scaffolds.

Regioselective Benzothiophene Synthesis

When a synthetic route requires a 2-substituted benzothiophene intermediate, this compound provides a direct and regiochemically defined precursor. Unlike the 3-oxime isomer or the parent dione, its specific substitution pattern allows for the controlled introduction of functionality at the 2-position. This is particularly relevant for medicinal chemists optimizing the structure-activity relationship (SAR) of a lead series where the position of substitution is critical for target binding .

Application
Selection Property
Validation Focus
YAP-TEAD pathway inhibitor construction
2-oxime ester/amide precursor functionality
Derivative synthesis and TEAD-YAP reporter assay evaluation
Spiroheterocycle and fused ring construction
2-oxime enables cycloaddition/condensation reactivity
Synthesis of diverse fused heterocyclic libraries
Regioselective benzothiophene scaffold synthesis
Defined 2-substitution pattern for SAR optimization
Structural confirmation of regioisomeric products
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